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Compound of Interest

Compound Name: 2-Cyclohexyl-1H-indole
CAS No.: 13141-48-5
Cat. No.: B087685
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Cyclohexyl-1H-indole and its
positional isomers. Due to the limited availability of direct experimental data for these specific
compounds in public literature, this guide synthesizes information from closely related indole
analogs to provide a predictive but informed comparison. The presented data is intended to
serve as a valuable reference for the characterization and identification of these molecules in
research and drug development settings.

Predictive Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic characteristics for 2-Cyclohexyl-
1H-indole and its isomers. These values are estimations derived from the analysis of various
substituted indoles and should be considered as a guide for experimental validation.

Table 1: Predicted *H NMR Chemical Shifts (8, ppm) in CDCIs
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2- 3- 4- 5- 6- 7-
S Cyclohex Cyclohex Cyclohex Cyclohex Cyclohex Cyclohex
roton
yl-1H- yl-1H- yl-1H- yl-1H- yl-1H- yl-1H-
indole indole indole indole indole indole
~8.0-8.2 ~8.0-8.2 ~8.0-8.2 ~8.0-8.2 ~8.0-8.2 ~8.0-8.2
Indole N-H
(brs) (brs) (br s) (br s) (brs) (brs)
H2: ~7.2 H2: ~7.2 H2: ~7.1 H2: ~7.1
Indole H3: ~6.4 H2:~7.1
(t), H3: (d), H3: (d), H3: (t), H3:
H2/H3 (s) (d)
~6.6 (t) ~6.5 (dd) ~6.4 (dd) ~6.5 (t)
~7.0-7.6 ~7.1-7.7 ~7.0-7.3 ~7.2-7.5 ~7.0-7.5 ~6.9-7.2
Aromatic H
(m) (m) (m) (m) (m) (m)
Cyclohexyl ~2.8-3.0 ~2.5-2.7 ~3.0-3.2 ~2.9-3.1 ~2.9-3.1 ~3.1-3.3
CH (m) (m) (m) (m) (m) (m)
Cyclohexyl ~1.2-2.0 ~1.2-2.0 ~1.2-2.0 ~1.2-2.0 ~1.2-2.0 ~1.2-2.0
CH:z (m) (m) (m) (m) (m) (m)

Table 2: Predicted 3C NMR Chemical Shifts (8, ppm) in CDCls
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2- 3- 4- 5- 6- 7-

T Cyclohex Cyclohex Cyclohex Cyclohex Cyclohex Cyclohex
arbon

yl-1H- yl-1H- yl-1H- yl-1H- yl-1H- yl-1H-

indole indole indole indole indole indole
Indole C2 ~140 ~122 ~124 ~125 ~124 ~123
Indole C3 ~100 ~118 ~102 ~102 ~101 ~102
Indole C3a ~128 ~127 ~127 ~128 ~129 ~128
Indole C4 ~120 ~119 ~130 ~121 ~120 ~112
Indole C5 ~121 ~122 ~120 ~132 ~110 ~120
Indole C6 ~122 ~120 ~122 ~111 ~133 ~121
Indole C7 ~111 ~111 ~118 ~111 ~111 ~129
Indole C7a ~136 ~136 ~135 ~135 ~136 ~134
Cyclohexyl

~38 ~35 ~37 ~36 ~36 ~37
C1
Cyclohexyl
Co6 ~25-34 ~25-34 ~25-34 ~25-34 ~25-34 ~25-34

Table 3: Predicted Key IR Absorption Bands (cm~1)
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Functional Group

2-Cyclohexyl-1H-

3-Cyclohexyl-1H-

4/516/7-Cyclohexyl-

indole indole 1H-indole
N-H Stretch ~3400-3450 (sharp) ~3400-3450 (sharp) ~3400-3450 (sharp)
C-H Stretch
_ ~3050-3150 ~3050-3150 ~3050-3150
(Aromatic)
C-H Stretch (Aliphatic)  ~2850-2950 ~2850-2950 ~2850-2950
C=C Stretch
_ ~1450-1600 ~1450-1600 ~1450-1600
(Aromatic)
C-H Bend (oop, Varies with
~740-760 ~740-760

Aromatic)

substitution pattern

Table 4: Predicted UV-Vis Absorption Maxima (A_max, nm) in Methanol

Isomer

Predicted A_max (nm)

Notes

The cyclohexyl group at the 2-

position may cause a slight

2-Cyclohexyl-1H-indole ~220, ~275 i )
bathochromic shift compared
to indole.
Substitution at the 3-position
3-Cyclohexyl-1H-indole ~225, ~285 often leads to a more

significant red shift.

4/5/6/7-Cyclohexyl-1H-indole

~220-230, ~270-280

The position of the cyclohexyl
group on the benzene ring will
subtly influence the absorption

maxima.

Table 5: Predicted Mass Spectrometry Fragmentation
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Key Fragmentation
Isomer Predicted [M]+ v <
Pathways

- Loss of cyclohexyl radical
(IM-83]*) to give an indole
fragment (m/z 116).-

Fragmentation of the
2/3/4/5/6/7-Cyclohexyl-1H-

) m/z 199 cyclohexyl ring (e.qg., loss of
indole

ethylene, propylene).- The
relative intensities of fragments
may differ based on isomer

stability.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-
Cyclohexyl-1H-indole isomers and related compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.[1] The sample should be fully dissolved.[1]

e 1H NMR Acquisition:
o Acquire spectra at room temperature.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.
e 13C NMR Acquisition:

o Acquire spectra using a proton-decoupled pulse sequence.
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o Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of
2-5 seconds.

Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to TMS (0.00 ppm).

. Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:

o Thin Film (for oils/liquids): Place a drop of the neat sample between two potassium
bromide (KBr) or sodium chloride (NacCl) salt plates.

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and
press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the
ATR crystal.

Acquisition:
o Record the spectrum typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample holder or pure solvent, which is then
automatically subtracted from the sample spectrum.[2]

Data Analysis: Identify characteristic absorption bands corresponding to specific functional
groups.[3]

. Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:
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o Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol,
ethanol, or cyclohexane) in a quartz cuvette.[4] The concentration should be adjusted to
give a maximum absorbance between 0.5 and 1.5.

o Use the pure solvent as a reference blank.[2][4][5]
Acquisition:
o Scan the sample over a wavelength range of approximately 200-400 nm.[2][5]
o Record the absorbance spectrum.
Data Analysis: Determine the wavelength(s) of maximum absorbance (A_max).
. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS).

Sample Preparation:

o GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g.,
dichloromethane, methanol).

o LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g.,
methanol, acetonitrile).

Acquisition:

o Introduce the sample into the ion source (e.g., electron ionization for GC-MS, electrospray
ionization for LC-MS).

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure.

Visualizations
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Caption: Experimental workflow for the spectroscopic comparison of 2-Cyclohexyl-1H-indole
iIsomers.
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Caption: Potential signaling pathways targeted by indole derivatives in cancer therapy.[6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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